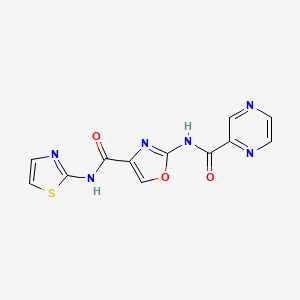
2-(pyrazine-2-carboxamido)-N-(thiazol-2-yl)oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(pyrazine-2-carboxamido)-N-(thiazol-2-yl)oxazole-4-carboxamide is a useful research compound. Its molecular formula is C12H8N6O3S and its molecular weight is 316.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(pyrazine-2-carboxamido)-N-(thiazol-2-yl)oxazole-4-carboxamide is a heterocyclic organic molecule that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Structural Characteristics
This compound features a complex structure that includes multiple heterocycles: pyrazine, thiazole, and oxazole. Its molecular formula is C16H10N6O4S with a molecular weight of 382.35 g/mol. The presence of various functional groups in its structure is believed to contribute to its diverse biological properties.
Antimicrobial Activity
Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. A study highlighted the effectiveness of oxazole derivatives against various fungal strains, including Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values for some related compounds are summarized in Table 1.
| Compound | MIC against Candida albicans (µg/ml) | MIC against Aspergillus niger (µg/ml) |
|---|---|---|
| 11 | 1.6 | 1.6 |
| 12 | 0.8 | 0.8 |
| 5-Fluorocytosine | 3.2 | 1.6 |
These findings suggest that the compound may possess potent antifungal activity, making it a candidate for further investigation in antifungal therapies .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have shown that derivatives containing thiazole and pyrazine moieties can inhibit the growth of various cancer cell lines, including HepG2 (liver cancer) and PC12 (neuroblastoma). For instance, a series of substituted oxazolones demonstrated promising cytotoxic effects against these cell lines, indicating potential as anticancer agents .
The biological activity of This compound can be attributed to its ability to interact with specific biological targets:
- Histone Deacetylases (HDACs) : Molecular docking studies suggest that this compound may act as an HDAC inhibitor, which plays a crucial role in regulating gene expression through epigenetic mechanisms .
- Reactive Oxygen Species (ROS) : Some derivatives have shown the ability to modulate oxidative stress by influencing ROS levels, which can lead to apoptosis in cancer cells .
Case Studies
Several case studies have reported on the synthesis and evaluation of similar compounds:
- Synthesis and Evaluation : A study synthesized a series of oxazole derivatives and evaluated their antibacterial and antifungal activities, demonstrating significant efficacy against resistant strains .
- Structure-Activity Relationship (SAR) : Research into the SAR of thiazole-containing compounds revealed that modifications in the side chains significantly affected their biological activities, particularly against cancer cell lines .
Propriétés
IUPAC Name |
2-(pyrazine-2-carbonylamino)-N-(1,3-thiazol-2-yl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N6O3S/c19-9(7-5-13-1-2-14-7)17-11-16-8(6-21-11)10(20)18-12-15-3-4-22-12/h1-6H,(H,15,18,20)(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWYUJIXWHKCAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)NC2=NC(=CO2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













